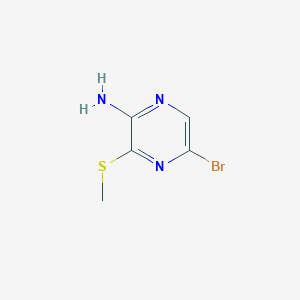

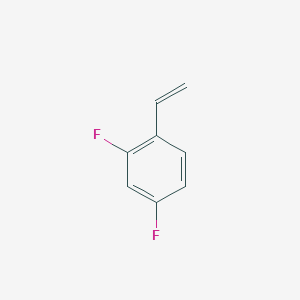

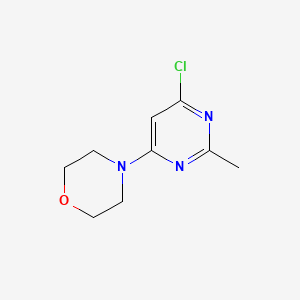

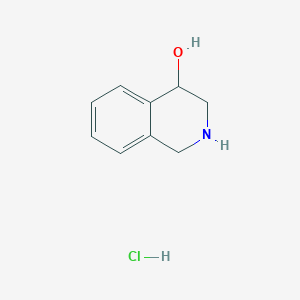

![molecular formula C15H11N3O3 B1320974 1-allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione CAS No. 76360-66-2](/img/structure/B1320974.png)

1-allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multiple steps, including the reaction of specific phosphoranes with aryl isocyanates and subsequent heterocyclization reactions . Another approach includes the reaction of (chlorocarbonyl)phenyl ketene with amino pyrazolones . These methods could potentially be adapted for the synthesis of 1-allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectral data such as IR, 1H NMR, and 13C NMR . Additionally, Density Functional Theory (DFT) has been employed to optimize structures and compute energies and vibrational frequencies, which can be compared with experimental data to confirm the structure of synthesized compounds .

Chemical Reactions Analysis

Some of the related compounds have shown interesting reactivity, such as photo-induced autorecycling oxidation, which allows them to react with amines to give imines in yields exceeding 100% . This indicates that the compound might also exhibit unique reactivity patterns that could be explored in further studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often inferred from their molecular structures and the nature of their substituents. For instance, the electrochemical reduction of related compounds has shown more negative reduction potentials compared to other related molecules . Theoretical studies, such as those using DFT, can also predict properties like reactivity and stability .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives : Research by Cahyana et al. (2020) focused on synthesizing pyrimido[4,5-d]pyrimidine derivatives, including compounds structurally similar to 1-allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione, to explore their antioxidant activity. The synthesis involved an iodine catalyst, and the products were confirmed using FTIR, UV-vis Spectrophotometer, and GC-MS methods (Cahyana, Liandi, & Zaky, 2020).

Crystal Structure Determination : Qing-min et al. (2004) synthesized similar compounds and determined their structure through X-ray single crystal diffraction. This study provides valuable insight into the crystallographic properties of related compounds (Qing-min, Gang, Rui-lian, & Run-qiu, 2004).

Antimicrobial and Pharmacological Studies

Antimicrobial Activity : Vidule (2011) explored the synthesis of quinazoline-1,10(4H)-diones, which are structurally related to 1-allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione. The synthesized compounds showed promising antibacterial and antifungal activities (Vidule, 2011).

Pharmacological Potential : Jurczyk et al. (2004) synthesized pyrimido[2,1-f]purine-2,4-dione derivatives and evaluated them for their affinity to certain receptors, highlighting their potential pharmacological applications (Jurczyk et al., 2004).

Synthetic Methods and Applications

Novel Synthetic Routes : Research by Turbiak and Showalter (2009) introduced a new method for synthesizing substituted pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-diones, demonstrating the versatility and adaptability of methods in synthesizing compounds like 1-allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione (Turbiak & Showalter, 2009).

Herbicidal Applications : Li et al. (2005) developed novel 1-phenyl-piperazine-2,6-diones using a facile synthetic route, indicating potential herbicidal applications of similar compounds (Li, Xiang, Hsu, Liu, Wu, & Yang, 2005).

Safety And Hazards

When handling “1-allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

7-phenyl-1-prop-2-enylpyrimido[4,5-d][1,3]oxazine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3/c1-2-8-18-13-11(14(19)21-15(18)20)9-16-12(17-13)10-6-4-3-5-7-10/h2-7,9H,1,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGKUZJDSFNXJIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=NC(=NC=C2C(=O)OC1=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30608755 |

Source

|

| Record name | 7-Phenyl-1-(prop-2-en-1-yl)-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione | |

CAS RN |

76360-66-2 |

Source

|

| Record name | 7-Phenyl-1-(prop-2-en-1-yl)-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

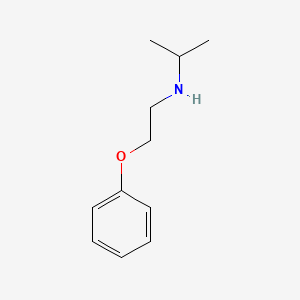

![3-([1,2,3]Thiadiazol-5-ylsulfanyl)-propionic acid ethyl ester](/img/structure/B1320944.png)